
Galaktose-phenylhydrazon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galaktose-phenylhydrazon: is a derivative of galactose, a monosaccharide sugar, formed by the reaction of galactose with phenylhydrazine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of galaktose-phenylhydrazon involves the reaction of galactose with an excess of phenylhydrazine. The reaction typically occurs under boiling conditions, leading to the formation of the osazone derivative . The general reaction can be summarized as follows:
Galactose+3Phenylhydrazine→this compound+Aniline+Ammonia
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Galaktose-phenylhydrazon primarily undergoes oxidation and condensation reactions. The formation of the osazone involves both these types of reactions .
Common Reagents and Conditions:
Oxidation: The reaction with phenylhydrazine involves the oxidation of the hydroxyl group at the second carbon of galactose to a ketone level.
Condensation: The condensation reaction involves the formation of a hydrazone linkage between the carbonyl group of galactose and phenylhydrazine.
Major Products: The major product of the reaction between galactose and phenylhydrazine is this compound, along with by-products such as aniline and ammonia .
Applications De Recherche Scientifique
Chemistry: Galaktose-phenylhydrazon is used in carbohydrate chemistry to identify and differentiate between various monosaccharides based on the unique crystalline structures formed by different osazones .
Biology and Medicine: In biological research, this compound and other osazones are used to study the metabolic pathways of sugars and their derivatives. They are also employed in the development of enzyme-activatable fluorescent probes for detecting specific enzymes like β-galactosidase .
Industry: In the industrial sector, this compound can be used in the synthesis of other complex carbohydrate derivatives and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of galaktose-phenylhydrazon involves the formation of a hydrazone linkage between the carbonyl group of galactose and phenylhydrazine. This reaction is facilitated by the nucleophilic attack of the nitrogen atom in phenylhydrazine on the carbonyl carbon of galactose, followed by the elimination of water to form the hydrazone bond .
Comparaison Avec Des Composés Similaires
Glucosazone: Formed from glucose and phenylhydrazine, glucosazone has a similar structure but differs in the sugar component.
Maltosazone: Derived from maltose and phenylhydrazine, maltosazone forms petal-shaped crystals.
Lactosazone: Formed from lactose and phenylhydrazine, lactosazone forms powder puff-shaped crystals.
Uniqueness: Galaktose-phenylhydrazon is unique due to its specific crystalline structure, which is distinct from other osazones. This uniqueness allows it to be used as a diagnostic tool in carbohydrate chemistry to identify galactose specifically .
Propriétés
Numéro CAS |
18841-76-4 |
|---|---|
Formule moléculaire |
C12H18N2O5 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/t9-,10+,11+,12-/m0/s1 |
Clé InChI |
MAKRUZFBMOBWLJ-QCNOEVLYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NN=C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



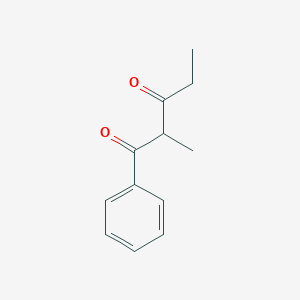
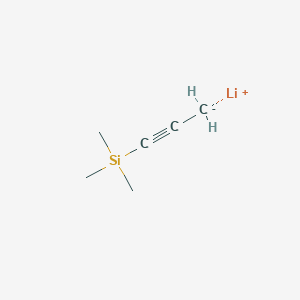
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)



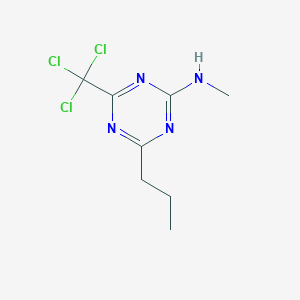
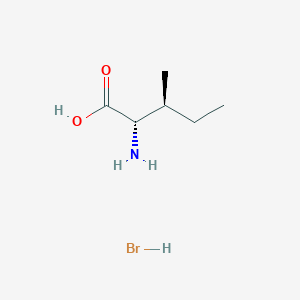
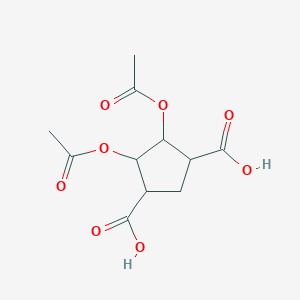
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

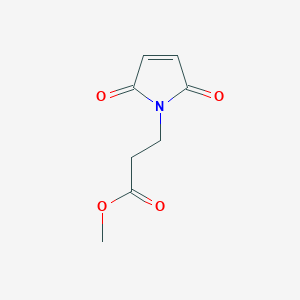
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
